molecular formula C9H13Br3N2O2 B13502246 Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide

Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide

Katalognummer: B13502246
Molekulargewicht: 420.92 g/mol
InChI-Schlüssel: DFXZCTHYSZZNGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide is a chemical compound with the molecular formula C9H11BrN2O2.2BrH.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide typically involves the reaction of 2-amino-6-bromopyridine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate dihydrobromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its bromopyridine moiety and amino group make it a versatile compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C9H13Br3N2O2

Molekulargewicht

420.92 g/mol

IUPAC-Name

methyl 2-amino-3-(6-bromopyridin-2-yl)propanoate;dihydrobromide

InChI

InChI=1S/C9H11BrN2O2.2BrH/c1-14-9(13)7(11)5-6-3-2-4-8(10)12-6;;/h2-4,7H,5,11H2,1H3;2*1H

InChI-Schlüssel

DFXZCTHYSZZNGL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CC1=NC(=CC=C1)Br)N.Br.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.